TZB 30878

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

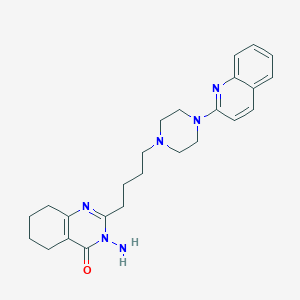

3-Amino-5,6,7,8-tetrahydro-2-{4-[4-(quinolin-2-yl)piperazin-1-yl]butyl}quinazolin-4(3H)-one, commonly referred to as TZB 30878, is a novel compound that exhibits both 5-hydroxytryptamine 1A receptor agonism and 5-hydroxytryptamine 3 receptor antagonism effects . This dual action makes it a promising therapeutic agent for the treatment of diarrhea-predominant irritable bowel syndrome .

Preparation Methods

The synthesis of 3-Amino-5,6,7,8-tetrahydro-2-{4-[4-(quinolin-2-yl)piperazin-1-yl]butyl}quinazolin-4(3H)-one involves multiple steps, including the formation of quinazoline, piperazine, and quinoline rings . The specific synthetic routes and reaction conditions are detailed in various research articles, but typically involve the use of high-performance liquid chromatography and mass spectrometry for the identification and purification of intermediates and final products . Industrial production methods are still under development, focusing on optimizing yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

3-Amino-5,6,7,8-tetrahydro-2-{4-[4-(quinolin-2-yl)piperazin-1-yl]butyl}quinazolin-4(3H)-one undergoes several types of chemical reactions, including hydroxylation, deamination, and cyclization . Common reagents used in these reactions include cytochrome P450 enzymes, which facilitate the biotransformation of the compound in human hepatic microsomes . Major products formed from these reactions include hydroxylated metabolites and a cyclic metabolite .

Scientific Research Applications

The primary scientific research application of 3-Amino-5,6,7,8-tetrahydro-2-{4-[4-(quinolin-2-yl)piperazin-1-yl]butyl}quinazolin-4(3H)-one is in the treatment of diarrhea-predominant irritable bowel syndrome . Its dual action as a 5-hydroxytryptamine 1A receptor agonist and 5-hydroxytryptamine 3 receptor antagonist makes it effective in normalizing stress-induced defecation in animal models .

Mechanism of Action

The mechanism of action of 3-Amino-5,6,7,8-tetrahydro-2-{4-[4-(quinolin-2-yl)piperazin-1-yl]butyl}quinazolin-4(3H)-one involves its binding to 5-hydroxytryptamine 1A and 5-hydroxytryptamine 3 receptors . By acting as an agonist at the 5-hydroxytryptamine 1A receptor and an antagonist at the 5-hydroxytryptamine 3 receptor, the compound modulates serotonin signaling pathways, which are crucial in regulating gastrointestinal motility and central nervous system functions .

Comparison with Similar Compounds

Similar compounds to 3-Amino-5,6,7,8-tetrahydro-2-{4-[4-(quinolin-2-yl)piperazin-1-yl]butyl}quinazolin-4(3H)-one include tandospirone and alosetron . Tandospirone is a 5-hydroxytryptamine 1A receptor agonist, while alosetron is a 5-hydroxytryptamine 3 receptor antagonist . The uniqueness of 3-Amino-5,6,7,8-tetrahydro-2-{4-[4-(quinolin-2-yl)piperazin-1-yl]butyl}quinazolin-4(3H)-one lies in its dual action, combining the effects of both tandospirone and alosetron, which contributes to its efficacy in treating diarrhea-predominant irritable bowel syndrome .

Properties

Molecular Formula |

C25H32N6O |

|---|---|

Molecular Weight |

432.6 g/mol |

IUPAC Name |

3-amino-2-[4-(4-quinolin-2-ylpiperazin-1-yl)butyl]-5,6,7,8-tetrahydroquinazolin-4-one |

InChI |

InChI=1S/C25H32N6O/c26-31-24(28-22-10-4-2-8-20(22)25(31)32)11-5-6-14-29-15-17-30(18-16-29)23-13-12-19-7-1-3-9-21(19)27-23/h1,3,7,9,12-13H,2,4-6,8,10-11,14-18,26H2 |

InChI Key |

WFQOETMVYMINSA-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=C(C1)C(=O)N(C(=N2)CCCCN3CCN(CC3)C4=NC5=CC=CC=C5C=C4)N |

Synonyms |

3-amino-5,6,7,8-tetrahydro-2-(4-(4-(quinolin-2-yl)piperazin-1-yl)butyl)quinazolin-4-(3H)-one TZB 30878 TZB-30878 TZB30878 |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.